molecular formula C22H22N6 B13886643 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile

3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile

Cat. No.: B13886643
M. Wt: 370.4 g/mol
InChI Key: UHYLWDQJWOODJB-UHFFFAOYSA-N
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Description

3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile is a complex organic compound that features a unique structure combining indole, indazole, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents such as methanol and ethanol .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile apart is its unique combination of indole, indazole, and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H22N6

Molecular Weight

370.4 g/mol

IUPAC Name

3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile

InChI

InChI=1S/C22H22N6/c1-27-6-8-28(9-7-27)14-16-3-5-19-17(10-16)12-21(24-19)22-18-4-2-15(13-23)11-20(18)25-26-22/h2-5,10-12,24H,6-9,14H2,1H3,(H,25,26)

InChI Key

UHYLWDQJWOODJB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)NC(=C3)C4=NNC5=C4C=CC(=C5)C#N

Origin of Product

United States

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